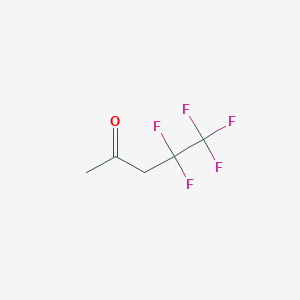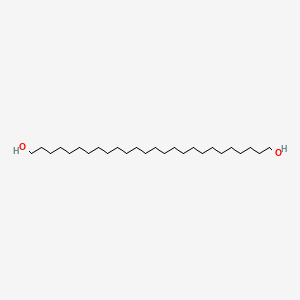![molecular formula C36H40O4P2 B12098225 (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole](/img/structure/B12098225.png)
(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole is a complex organic molecule featuring multiple functional groups, including tert-butyl, phenylmethoxy, and benzoxaphosphole moieties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole typically involves multi-step organic reactions. The process begins with the preparation of the benzoxaphosphole core, followed by the introduction of tert-butyl and phenylmethoxy groups through various substitution reactions. Key steps may include:
Formation of Benzoxaphosphole Core: This can be achieved through cyclization reactions involving appropriate phosphine and phenol derivatives under controlled conditions.
Introduction of Tert-Butyl Groups: Tert-butyl groups are often introduced via Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid catalyst.
Phenylmethoxy Substitution: The phenylmethoxy groups can be added through nucleophilic substitution reactions using phenylmethanol derivatives and suitable leaving groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability. Additionally, purification steps such as recrystallization and chromatography would be employed to isolate the desired product.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylmethoxy groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the benzoxaphosphole core, potentially converting it to a more saturated phosphine oxide derivative.
Substitution: The tert-butyl and phenylmethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halides (e.g., tert-butyl chloride) and bases (e.g., sodium hydride) are employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylmethoxy groups may yield benzaldehyde or benzoic acid derivatives, while reduction of the benzoxaphosphole core could produce phosphine oxide compounds.
科学的研究の応用
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may be investigated for their potential as enzyme inhibitors or as probes for studying biochemical pathways. The presence of multiple functional groups provides opportunities for interactions with various biological targets.
Medicine
In medicinal chemistry, this compound could be explored for its pharmacological properties. Its structural features suggest potential activity as an anti-inflammatory or anticancer agent, although further research is needed to confirm these effects.
Industry
In the industrial sector, this compound may find applications in the development of new materials, such as polymers or coatings, due to its stability and functional versatility.
作用機序
The mechanism of action of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole involves interactions with molecular targets through its functional groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking, which may influence the compound’s biological activity. The specific pathways and targets would depend on the context of its application, such as enzyme inhibition or receptor binding.
類似化合物との比較
Similar Compounds
(2R,3R)-2,3-Butanediol: A simpler compound with similar stereochemistry but lacking the complex benzoxaphosphole structure.
(2R,6R)-Hydroxynorketamine: Shares some structural features but differs significantly in its pharmacological profile and applications.
Uniqueness
The uniqueness of (2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole lies in its intricate structure, which combines multiple functional groups and stereocenters
特性
分子式 |
C36H40O4P2 |
|---|---|
分子量 |
598.6 g/mol |
IUPAC名 |
(2R)-3-tert-butyl-2-[(2R)-3-tert-butyl-4-phenylmethoxy-2H-1,3-benzoxaphosphol-2-yl]-4-phenylmethoxy-2H-1,3-benzoxaphosphole |
InChI |
InChI=1S/C36H40O4P2/c1-35(2,3)41-31-27(37-23-25-15-9-7-10-16-25)19-13-21-29(31)39-33(41)34-40-30-22-14-20-28(32(30)42(34)36(4,5)6)38-24-26-17-11-8-12-18-26/h7-22,33-34H,23-24H2,1-6H3/t33-,34-,41?,42?/m1/s1 |
InChIキー |
CPWPSQKAGFLDKE-HNQYGGFOSA-N |
異性体SMILES |
CC(C)(C)P1[C@@H](OC2=C1C(=CC=C2)OCC3=CC=CC=C3)[C@@H]4OC5=C(P4C(C)(C)C)C(=CC=C5)OCC6=CC=CC=C6 |
正規SMILES |
CC(C)(C)P1C(OC2=C1C(=CC=C2)OCC3=CC=CC=C3)C4OC5=C(P4C(C)(C)C)C(=CC=C5)OCC6=CC=CC=C6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Aspidospermidine-3-carboxylic acid, 6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3,4-dihydroxy-16-methoxy-1-methyl-, methyl ester, (2beta,3beta,4beta,5alpha,12R,19alpha)-](/img/structure/B12098172.png)




![Ethyl 6-(hydroxymethyl)-8-iodoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B12098205.png)


![2-{[(2-Hydroxyethyl)amino]methyl}-4-methoxyphenol](/img/structure/B12098224.png)

